molecular formula C10H18N2O4 B8194298 tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8194298
M. Wt: 230.26 g/mol
InChI Key: ISGKNURQVBUGBO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a carbamoyl substituent at the 2R position, and a hydroxyl group at the 4R position. This compound is structurally significant in medicinal chemistry as a chiral intermediate for synthesizing bioactive molecules, particularly protease inhibitors and anticoagulants . Its stereochemistry and functional groups make it a versatile building block for drug development, enabling precise control over molecular interactions and metabolic stability.

Properties

IUPAC Name

tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGKNURQVBUGBO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138484
Record name 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848488-71-1
Record name 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848488-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Stereochemistry Substituents (Position) Key Features/Applications References
tert-Butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate (2R,4R) 2-carbamoyl, 4-hydroxy Pharmaceutical intermediate; hydrogen-bonding capacity
(2S,4R)-tert-Butyl 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate (2S,4R) 2-carbamoyl, 4-(4-vinylbenzyloxy) Bulky substituent enhances lipophilicity; synthetic intermediate
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2S,4S) 4-hydroxy, 2-hydroxymethyl Peptide synthesis; hydroxyl groups aid solubility
tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2R,4R) 4-hydroxy, 2-hydroxymethyl Drug development intermediate; stereospecific interactions
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2S,4R) 2-hydroxymethyl, 4-methylsulfonyloxy Reactive intermediate (sulfonyloxy as leaving group)

Stereochemical and Conformational Analysis

  • Stereochemistry : The (2R,4R) configuration in the target compound is critical for its role in synthesizing Eribaxaban, a Factor Xa inhibitor. Analogous (2S,4R) or (2S,4S) isomers exhibit distinct biological activities due to altered spatial arrangements .
  • Conformational Stability : X-ray crystallography of related compounds (e.g., tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate) reveals that pyrrolidine rings adopt envelope conformations, with substituents influencing dihedral angles and hydrogen-bonding networks .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility (Water) LogP
This compound 258.29 145–148 Moderate 0.92
(2S,4R)-tert-Butyl 2-carbamoyl-4-(4-vinylbenzyloxy)pyrrolidine-1-carboxylate 389.45 112–115 Low 2.87
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 231.27 130–133 High -0.15

Table 2: Key Crystallographic Parameters (from )

Parameter Value for (2R,4R)-4-Methoxy Analog
Dihedral Angle (Carboxyl vs. Ring) 120.50°
Hydrogen Bonds per Molecule 2 (O–H···O)
Crystal System Monoclinic

Biological Activity

tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O4C_{10}H_{18}N_{2}O_{4} and a molecular weight of 230.26 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and unique chemical properties.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

The compound's mechanism involves interactions with specific molecular targets, influencing various biochemical pathways. It may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes related to metabolism and signaling.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in critical biological pathways. For instance, studies suggest its potential role in inhibiting β-secretase and acetylcholinesterase, which are significant in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can prevent the aggregation of amyloid beta peptides, which are implicated in the pathology of Alzheimer's disease .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively reduce cell death induced by amyloid beta peptides in astrocyte cultures. This suggests a protective effect against neurotoxicity associated with Alzheimer's pathology .
  • In Vivo Studies : Animal models have been employed to evaluate the compound's efficacy in preventing cognitive decline. While some studies showed moderate protective effects in astrocytes against amyloid-induced toxicity, the results were less conclusive regarding its effectiveness in vivo compared to established treatments like galantamine .
  • Pharmacological Properties : The compound has been characterized for its pharmacological properties, including lipophilicity and stability. These properties are crucial for its potential development as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological properties of this compound. For example:

Compound NameBiological ActivityKey Findings
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylateModerate enzyme inhibitionLess effective than (2R,4R) variant
1-Boc-4-hydroxypiperidineWeak activity against β-secretaseLimited therapeutic potential

This table illustrates that the (2R,4R) stereoisomer exhibits superior biological activity compared to its counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.